molecular formula C13H27N B13252491 4-ethyl-N-pentylcyclohexan-1-amine

4-ethyl-N-pentylcyclohexan-1-amine

Cat. No.: B13252491
M. Wt: 197.36 g/mol
InChI Key: WSAMAPWVNQRIIL-UHFFFAOYSA-N
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Description

4-ethyl-N-pentylcyclohexan-1-amine is an organic compound with the molecular formula C₁₃H₂₇N It is a cyclohexane derivative with an ethyl group at the fourth position and a pentylamine group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-pentylcyclohexan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclohexanone followed by reductive amination. The steps are as follows:

    Alkylation of Cyclohexanone: Cyclohexanone is reacted with ethyl bromide in the presence of a strong base such as sodium hydride to introduce the ethyl group at the fourth position.

    Reductive Amination: The resulting 4-ethylcyclohexanone is then subjected to reductive amination with pentylamine in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-pentylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated amines.

Scientific Research Applications

4-ethyl-N-pentylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethyl-N-pentylcyclohexan-1-amine involves its interaction with biological targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways and molecular targets depend on the context of its application, such as its use in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler amine with a cyclohexane ring.

    N-ethylcyclohexylamine: Similar structure but with an ethyl group instead of a pentyl group.

    N-pentylcyclohexylamine: Similar structure but without the ethyl group at the fourth position.

Uniqueness

4-ethyl-N-pentylcyclohexan-1-amine is unique due to the presence of both an ethyl group at the fourth position and a pentylamine group at the first position. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

4-ethyl-N-pentylcyclohexan-1-amine

InChI

InChI=1S/C13H27N/c1-3-5-6-11-14-13-9-7-12(4-2)8-10-13/h12-14H,3-11H2,1-2H3

InChI Key

WSAMAPWVNQRIIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1CCC(CC1)CC

Origin of Product

United States

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